molecular formula C9H13NO2 B1296841 3-(Dimethoxymethyl)aniline CAS No. 53663-37-9

3-(Dimethoxymethyl)aniline

Cat. No.: B1296841
CAS No.: 53663-37-9
M. Wt: 167.2 g/mol
InChI Key: LFMCNJBSTUSMMC-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, where the aniline ring is substituted with a dimethoxymethyl group at the third position. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethoxymethyl)aniline can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzaldehyde with methanol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(Dimethoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-(dimethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMCNJBSTUSMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283171
Record name 3-(dimethoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-37-9
Record name NSC30208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(dimethoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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